4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide 4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15071810
InChI: InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33)
SMILES:
Molecular Formula: C25H21N3O4S
Molecular Weight: 459.5 g/mol

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide

CAS No.:

Cat. No.: VC15071810

Molecular Formula: C25H21N3O4S

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide -

Specification

Molecular Formula C25H21N3O4S
Molecular Weight 459.5 g/mol
IUPAC Name 4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(2-phenylethyl)benzamide
Standard InChI InChI=1S/C25H21N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h1-9,12-13H,10-11,14-15H2,(H,26,29)(H,27,33)
Standard InChI Key NPDOXYHFOLUODI-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=CC=C5

Introduction

4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide is a complex organic compound featuring a quinazoline core and a benzamide moiety. This compound is part of the broader class of benzamides, known for their diverse biological activities and applications in medicinal chemistry. The presence of both thioxo and dioxolo groups contributes to its unique chemical properties, making it a subject of interest in research and development.

Synthesis Methods

The synthesis of 4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide involves multiple steps, each requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time. These conditions are crucial for optimizing yield and purity.

Characterization Techniques

Characterization of the synthesized compound typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.

Biological Activities

While specific biological activities of this compound are still under investigation, its structural features suggest potential therapeutic applications. Compounds with similar quinazoline cores are known to exhibit significant biological activities, including the inhibition of certain kinases or modulation of signaling pathways involved in cell proliferation or apoptosis.

Potential Applications

The compound's unique structure positions it for potential applications in both therapeutic and research contexts, particularly in areas where quinazoline derivatives have shown promise.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamideC16H19N3O4SFeatures a propanamide moiety instead of benzamide
N-(4-methylcyclohexyl)-4-(8-oxo...Not specifiedContains a methylcyclohexyl group; similar quinazoline core
N-isopropyl...Not specifiedFeatures isopropyl substitution; retains key quinazoline structure

These compounds illustrate variations in substituents that may influence biological activity and pharmacological properties. The distinct combination of structural elements in 4-((8-oxo-6-thioxo-5,6-dihydro- dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide sets it apart from these analogs, potentially conferring unique therapeutic benefits.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator